

A Comparative Spectroscopic Analysis of 6-(Propan-2-yl)azulene and Other Azulenes

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Compound of Interest		
Compound Name:	6-(Propan-2-yl)azulene	
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A detailed examination of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry (MS) data of **6-(propan-2-yl)azulene** in comparison to azulene, 4,6,8-trimethylazulene, and guaiazulene reveals distinct spectral signatures influenced by the nature and position of alkyl substituents on the azulene core. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic properties of these azulene derivatives, supported by experimental data and protocols.

The substitution of an isopropyl group at the 6-position of the azulene seven-membered ring in **6-(propan-2-yl)azulene** leads to characteristic shifts in its spectroscopic data when compared to the parent azulene molecule and other alkylated derivatives. These differences are crucial for the structural elucidation and characterization of novel azulene-based compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-(propan-2-yl)azulene** and the selected comparative azulenes.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)



Comp ound	H-1,3	H-2	H-4,8	H-5,7	H-6	Isopro pyl (CH)	Isopro pyl (CH₃)	Methyl Group s
6- (Propan -2- yl)azule ne	~7.2- 7.8	~7.2- 7.8	~7.2- 7.8	~7.2- 7.8	~7.2- 7.8	-	~1.2- 1.4	-
Azulene [1]	7.94	7.36	8.25	7.10	7.55	-	-	-
4,6,8- Trimeth ylazule ne	7.6 (s)	7.2 (s)	-	7.0 (s)	-	-	-	2.8 (s, 4,8- Me), 2.6 (s, 6-Me)
Guaiaz ulene[2]	7.62 (d)	7.00 (d)	8.19 (d)	7.40 (d)	7.22 (dd)	3.08 (sept)	1.36 (d)	2.82 (s, 1-Me), 2.66 (s, 4-Me)

Note: Detailed shifts for all aromatic protons of **6-(Propan-2-yl)azulene** are within the cited range but specific assignments were not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)



Comp	C-1,3	C-2	C- 3a,8a	C-4,8	C-5,7	C-6	Isopr opyl (CH)	Isopr opyl (CH₃)	Methy I Grou ps
6- (Propa n-2- yl)azul ene	~110- 140	~110- 140	~110- 140	~110- 140	~110- 140	~110- 140	-	-	-
Azulen e[1]	118.00	136.98	140.21	136.56	122.74	137.18	-	-	-
4,6,8- Trimet hylazul ene	122.5	131.2	145.8	134.5	125.6	136.8	-	-	28.5 (4,8- Me), 16.5 (6-Me)
Guaia zulene [2]	115.0	134.5	145.0	132.5	125.0	136.0	38.0	24.5	12.5 (1- Me), 26.5 (4-Me)

Note: Specific assignments for the aromatic carbons of **6-(Propan-2-yl)azulene** were not available in the searched literature, but are expected to fall within the typical range for azulenoids.

Table 3: UV-Vis Spectroscopic Data (in Hexane/Ethanol)

Compound	λ_{max} (nm) (S ₀ \rightarrow S ₁)	λ_max (nm) (S ₀ → S ₂)
6-(Propan-2-yl)azulene	610	340
Azulene[3]	~580-700	~340-350
4,6,8-Trimethylazulene	~590	~350
Guaiazulene[2]	610	275





Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	C-H Aromatic Stretch	C-H Aliphatic Stretch	C=C Aromatic Stretch
6-(Propan-2- yl)azulene	~3000-3100	~2850-3000	~1400-1600
Azulene	~3030	-	~1580, 1480, 1440
4,6,8- Trimethylazulene	~3020	~2920, 2850	~1580, 1470
Guaiazulene[2]	3050	2950, 2870	1600, 1575

Note: Data for **6-(Propan-2-yl)azulene** is estimated based on typical values for alkylated azulenes.

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragmentation Peaks
6-(Propan-2-yl)azulene	170	155 (M-15), 128 (M-42)
Azulene	128	102, 76, 64
4,6,8-Trimethylazulene	170	155, 142, 128
Guaiazulene	198	183, 155, 141

Note: Fragmentation data for **6-(Propan-2-yl)azulene** is predicted based on common fragmentation patterns of alkylated aromatics.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Dissolve approximately 5-10 mg of the azulene compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).



- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the azulene compound in a UV-transparent solvent (e.g., hexane or ethanol) to an absorbance value below 1.5 at the λ_max.
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Acquisition: Record the spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.

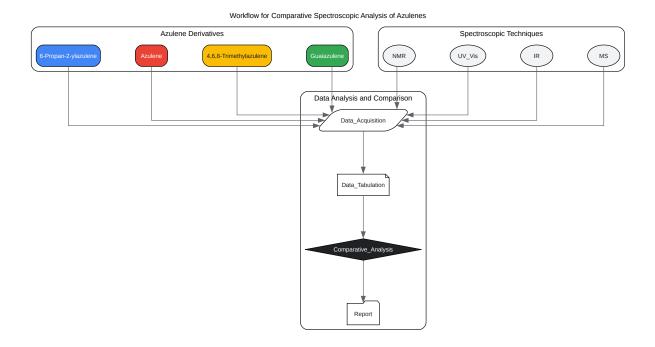
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.



• Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Comparison Workflow





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Caption: Workflow for the comparative analysis of azulenes.

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